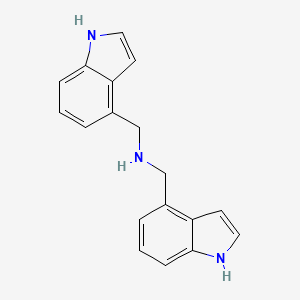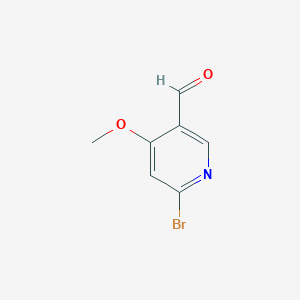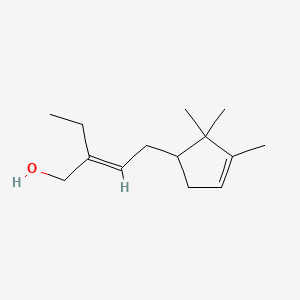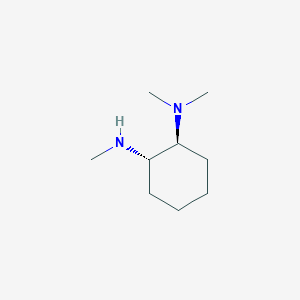![molecular formula C23H53NO4Si3 B6590394 N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine CAS No. 1049677-12-4](/img/structure/B6590394.png)
N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” is a silane-based compound. Silanes are compounds containing a silicon atom bonded to hydrogen atoms and are analogs to alkanes . The “Triethoxysilyl” part suggests that it has three ethoxy groups attached to a silicon atom. The “undecyloxy” part indicates an undecyl group (11 carbon alkyl chain) attached through an ether linkage .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR spectroscopy, or computational methods. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triethoxysilyl and azolidine groups. The triethoxysilyl group could potentially undergo hydrolysis and condensation reactions, while the azolidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. The presence of the triethoxysilyl group might make it reactive towards water, while the long undecyl chain could influence its solubility in organic solvents .作用机制
The mechanism of action of TEDA is based on its ability to form covalent bonds with different substrates. When TEDA is added to a system, it reacts with the surface of the substrate and forms a covalent bond between the silane group and the substrate. This covalent bond improves the adhesion between different substrates and enhances the mechanical properties of the system.
Biochemical and Physiological Effects
TEDA has been shown to have low toxicity and minimal side effects. In vitro studies have shown that TEDA does not cause significant cytotoxicity or genotoxicity. In vivo studies have shown that TEDA does not cause significant acute or chronic toxicity. However, more studies are needed to evaluate the long-term effects of TEDA exposure.
实验室实验的优点和局限性
TEDA has several advantages for lab experiments. It is easy to handle and can be synthesized in large quantities. It is also compatible with a wide range of substrates and can be used in various systems. However, TEDA has some limitations, including its sensitivity to moisture and its reactivity with water. Therefore, it is important to handle TEDA with care and store it in a dry environment.
未来方向
TEDA has great potential for future applications in various fields. Some of the future directions for TEDA research include:
1. Developing new drug delivery systems using TEDA as a carrier.
2. Studying the effect of TEDA on the mechanical properties of different coatings and adhesives.
3. Investigating the potential of TEDA as a compatibilizer for different polymer blends.
4. Developing new methods for synthesizing TEDA with improved properties.
5. Studying the long-term effects of TEDA exposure on human health and the environment.
Conclusion
N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine, or TEDA, is a versatile silane coupling agent that has potential applications in various fields of science. The synthesis method of TEDA is simple and yields high-quality product. TEDA has unique properties that make it an ideal candidate for a wide range of applications. TEDA has been extensively studied for its potential applications in the pharmaceutical, coatings, adhesives, and composites industries. TEDA has low toxicity and minimal side effects. However, more studies are needed to evaluate the long-term effects of TEDA exposure. TEDA has several advantages for lab experiments, including its compatibility with a wide range of substrates. TEDA has great potential for future applications in various fields, and more research is needed to explore its full potential.
合成方法
TEDA can be synthesized through a simple one-step reaction between 1,3-disil-2-azolidinone and 11-(triethoxysilyl)undecanol. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or sodium methoxide, under reflux conditions. The product is obtained in high yield and can be purified through column chromatography or recrystallization.
科学研究应用
TEDA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, TEDA has been used as a drug delivery system due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. In the field of coatings, TEDA has been used as a crosslinking agent to improve the mechanical properties of coatings. In the adhesive industry, TEDA has been used as a coupling agent to improve the adhesion between different substrates. In the composites industry, TEDA has been used as a compatibilizer to improve the compatibility between different polymers.
安全和危害
属性
IUPAC Name |
triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKIUQNZMMUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H53NO4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

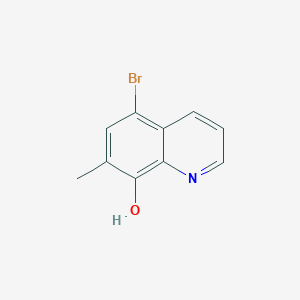

![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)
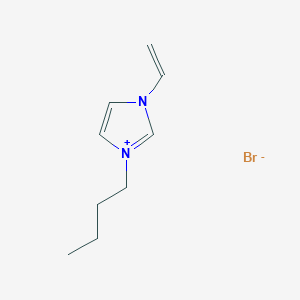
![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
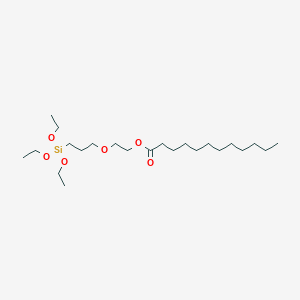
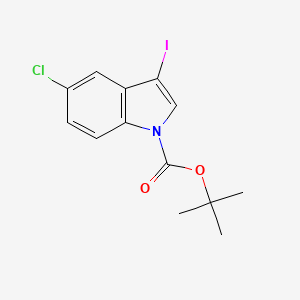
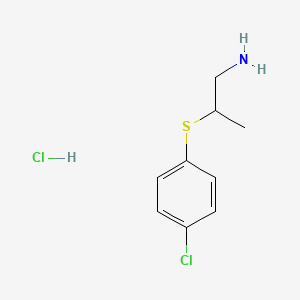
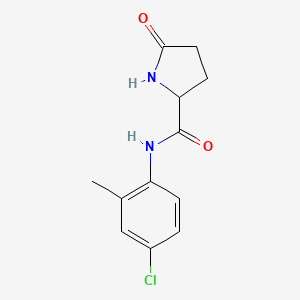
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)
